Sudan IV-d6

Analytical Chemistry Food Safety Environmental Analysis

Generic Sudan IV fails isotope dilution MS, causing irreproducible matrix effects. Sudan IV-d6 is the mandated M+6 internal standard for regulatory food and environmental LC-MS/MS methods. Its use ensures audit-ready quantification for Sudan IV. - Certified >98 atom% D purity eliminates isotopic interference. - M+6 mass shift co-elutes with Sudan IV for definitive matrix compensation. - Validated in multi-residue panels for Sudan I-IV and Para-Red.

Molecular Formula C24H20N4O
Molecular Weight 386.5 g/mol
Cat. No. B1368657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSudan IV-d6
Molecular FormulaC24H20N4O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC(=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43)C
InChIInChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,27H,1-2H3/b26-25?,28-24+/i4D,5D,8D,9D,11D,14D
InChIKeyKMDLOETUWUPGMB-HKFNDDFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sudan IV-d6 Specifications and Properties


Sudan IV-d6 (CAS 1014689-18-9, molecular formula C24H14D6N4O, exact mass 386.48 g/mol) is a deuterium-labeled analog of the lysochrome diazo dye Sudan IV . It is produced as an analytical standard with six deuterium atoms specifically incorporated into the naphthalene moiety, resulting in a nominal mass shift of M+6 relative to the unlabeled compound . The molecule's physicochemical properties closely mimic those of unlabeled Sudan IV (LogP ≈ 6.2), while its distinct mass enables chromatographic co-elution with differentiated mass spectrometric detection . The compound is supplied in neat format or as an acetonitrile solution and is intended for use as an internal standard in quantitative LC-MS/MS and GC-MS workflows, particularly for food safety and environmental compliance applications [1].

Why Sudan IV-d6 Cannot Be Substituted


Generic substitution of Sudan IV-d6 with unlabeled Sudan IV or alternative deuterated analogs (e.g., Sudan I-d5, Sudan II-d6, Sudan III-d6, or Sudan IV-d4) introduces significant risks to analytical validity and regulatory compliance. Unlabeled Sudan IV cannot serve as an internal standard because it co-elutes without mass differentiation, precluding isotope dilution quantification and rendering matrix effect compensation impossible [1]. Alternative deuterated Sudan dyes possess different retention times and ionization efficiencies, as demonstrated in LC-APCI-MS/MS assays where each azo dye exhibits distinct gas-phase fragmentation pathways [2]. Furthermore, the specific M+6 mass shift of Sudan IV-d6 is required for multi-residue methods targeting Sudan I-IV and Para-Red; substituting a differently labeled compound would disrupt the established multiple reaction monitoring (MRM) transitions and invalidate calibration curves. Procurement of Sudan IV-d6 is therefore non-negotiable for laboratories adhering to published methods or seeking defensible quantification in regulated matrices.

Evidence Comparison for Method Selection


Isotopic and Chemical Purity Comparison

Sudan IV-d6 is supplied with certified isotopic purity of >98.0 atom% D (MS) and overall HPLC purity of >99.0% . An alternative supplier certifies the product at 98.7% HPLC purity with an isotopic value of 99.6% (expanded uncertainty 0.5%, k=2), traceable to ISO 17034 [1]. In contrast, the closely related deuterated standard Sudan III-(naphthyl-d6) is specified at a lower isotopic purity of ≥96 atom% D (LC-MS) and HPLC assay of ≥97.5% . These quantitative purity differentials directly impact the accuracy of isotope dilution calculations and the detectability of low-abundance analytes.

Analytical Chemistry Food Safety Environmental Analysis

LOQ in Food Matrices by Isotope Dilution

In a validated LC-APCI-MS/MS method employing deuterium-labeled internal standards including Sudan IV-d6, Sudan dyes (I, II, III, IV) were quantified above a threshold of 10 ppb (parts per billion) in spiked foodstuff matrices [1]. Sudan Para-Red, in contrast, exhibited a higher LOQ of 20 ppb, attributed to its different ionization efficiency [1]. This 10 ppb LOQ for Sudan IV, enabled by the co-eluting deuterated internal standard, demonstrates the method's suitability for regulatory compliance testing, as many jurisdictions have established action limits in the low ppb range for illegal Sudan dyes in food.

Food Safety LC-MS/MS Isotope Dilution

Fragmentation Behavior and H/D Exchange Artifacts

High-resolution electrospray tandem mass spectrometry (ESI-MS/MS) analysis of Sudan IV and its d6-labeled homolog revealed that the only difference in their fragmentation spectra is the presence of peaks with one mass unit less (1 uma lower) accompanying ions formed from the naphthol moiety in the d6-labeled compound [1]. This phenomenon is attributed to hydrogen/deuterium exchange occurring in the collision cell during fragmentation [1]. Notably, the intensity of these accompanying peaks varies among different Sudan dyes: they are more prominent in Sudan Para-Red, less intense in Sudan I, and further reduced in Sudan II, suggesting a substituent electronic effect [1]. For Sudan IV-d6, this H/D exchange artifact is minimal, preserving spectral clarity for MRM transition selection.

Mass Spectrometry Tandem MS Fragmentation

Mass Shift and Co-Elution Properties

Sudan IV-d6 incorporates six deuterium atoms specifically within the naphthalene ring system, producing a nominal mass shift of M+6 relative to unlabeled Sudan IV (C24H20N4O, MW 380.44 g/mol vs. C24H14D6N4O, MW 386.48 g/mol) . This specific deuteration pattern ensures chromatographic co-elution with the native analyte, a critical requirement for an effective internal standard that compensates for matrix effects and ionization variability [1]. Alternative deuterated internal standards with different numbers of deuterium atoms (e.g., a hypothetical Sudan IV-d4) would produce a smaller mass shift (M+4), potentially increasing the risk of isotopic cross-talk or interference from naturally occurring isotopes of the native analyte, particularly at low concentrations.

Analytical Chemistry Internal Standard LC-MS

Validated Application Scenarios


Regulatory Testing in Chili and Spice Products

Sudan IV-d6 is the validated internal standard for quantifying Sudan IV contamination in hot chili and spice samples via LC-MS/MS. The method achieves a limit of quantification of 10 ppb, meeting the sensitivity requirements of food safety agencies [1]. The M+6 mass shift ensures accurate isotope dilution calculations and compensates for complex matrix effects inherent to spice extracts. Procurement of this specific standard is mandatory for laboratories seeking to replicate published, peer-reviewed methods or to defend results in regulatory audits.

Multi-Residue Azo Dye Screening

Sudan IV-d6 is essential for simultaneous multi-analyte LC-MS/MS methods targeting Sudan I, II, III, IV, and Para-Red. Its distinct retention time and specific MRM transitions, defined by the gas-phase fragmentation behavior of the d6-labeled naphthol moiety, allow it to serve as a dedicated internal standard for Sudan IV within a panel of deuterated analogs [1]. Substituting with a different deuterated Sudan dye would disrupt the established multi-residue workflow, as each dye requires its matched internal standard for accurate quantification due to differing ionization efficiencies [2]. This application is critical for environmental monitoring programs and food import screening.

Method Development for Lipophilic Dye Quantification

Analytical chemists developing or validating new LC-MS/MS methods for Sudan IV in complex biological or environmental samples require Sudan IV-d6 as a primary internal standard. Its certified high isotopic purity (>98 atom% D) and overall chemical purity (>99% HPLC) minimize background interference and ensure linear calibration curves across the desired analytical range [1]. The well-characterized H/D exchange behavior of the d6-naphthol moiety during MS/MS fragmentation informs the selection of interference-free MRM transitions, a critical step during method optimization [2]. Choosing Sudan IV-d6 over a lower-purity or differently-labeled analog directly reduces method development time and improves robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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